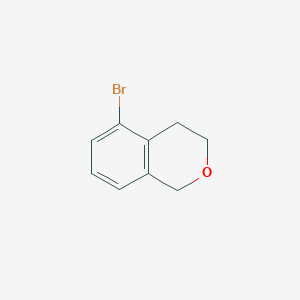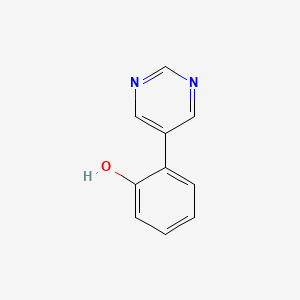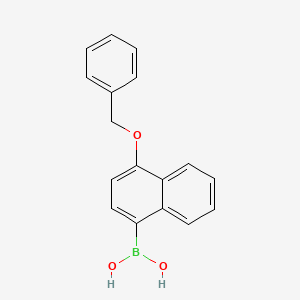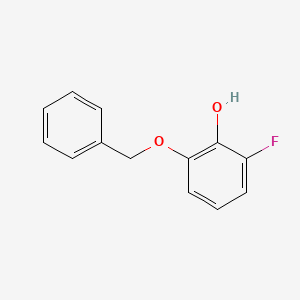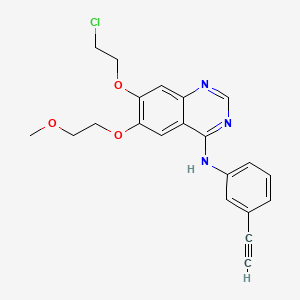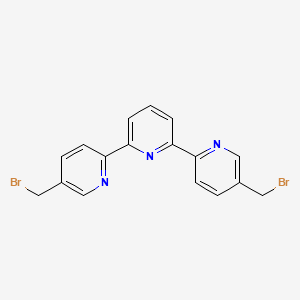
5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine
描述
5,5’‘-bis(bromomethyl)-2,2’:6’,2’‘-terpyridine is a compound of significant interest in the field of organic chemistry. It is a derivative of terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions. The presence of bromomethyl groups at the 5 and 5’’ positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’‘-terpyridine typically involves the bromination of 5,5’‘-dimethyl-2,2’:6’,2’'-terpyridine. This reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require careful control of temperature and reaction time to ensure complete bromination without over-bromination or degradation of the terpyridine core.
Industrial Production Methods
While specific industrial production methods for 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal ions.
Coordination Chemistry: As a terpyridine derivative, it forms stable complexes with transition metals, which can undergo further chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Coordination Chemistry: Metal salts such as copper(II) sulfate (CuSO₄) or iron(III) chloride (FeCl₃) are commonly used in the presence of suitable solvents like ethanol or acetonitrile.
Major Products Formed
Nucleophilic Substitution: Products include various substituted terpyridine derivatives, depending on the nucleophile used.
Coordination Chemistry: Metal-terpyridine complexes with diverse structures and properties.
科学研究应用
5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex ligands and coordination compounds. Its ability to form stable metal complexes makes it valuable in catalysis and materials science.
Biology: Metal complexes of terpyridine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into metal-based drugs often involves terpyridine ligands due to their ability to modulate the activity and selectivity of metal ions.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and molecular electronics.
作用机制
The mechanism of action of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine largely depends on its role as a ligand in metal complexes. The terpyridine core coordinates to metal ions through its nitrogen atoms, forming stable chelates. The bromomethyl groups can further react with nucleophiles, allowing for the introduction of additional functional groups. This versatility enables the compound to participate in various chemical and biological processes, influencing molecular targets and pathways.
相似化合物的比较
Similar Compounds
5,5’‘-dimethyl-2,2’6’,2’'-terpyridine: The precursor to 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine, lacking the reactive bromomethyl groups.
2,2’6’,2’'-terpyridine: The parent compound, without any substituents on the terpyridine core.
5,5’‘-bis(chloromethyl)-2,2’6’,2’'-terpyridine: A similar compound with chloromethyl groups instead of bromomethyl groups.
Uniqueness
The presence of bromomethyl groups at the 5 and 5’’ positions of 5,5’‘-bis(bromomethyl)-2,2’:6’,2’'-terpyridine makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical modifications. This reactivity, combined with the strong coordinating ability of the terpyridine core, makes it a versatile and valuable compound in various fields of research.
属性
IUPAC Name |
2,6-bis[5-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N3/c18-8-12-4-6-14(20-10-12)16-2-1-3-17(22-16)15-7-5-13(9-19)11-21-15/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMPPZZZYIGCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)CBr)C3=NC=C(C=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


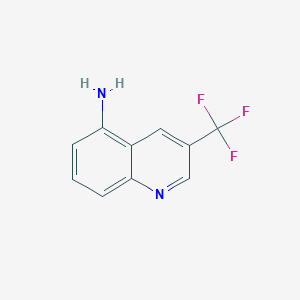

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
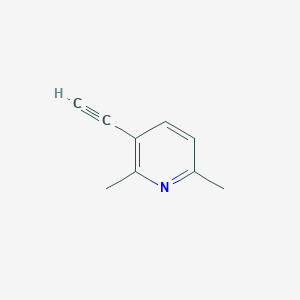
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
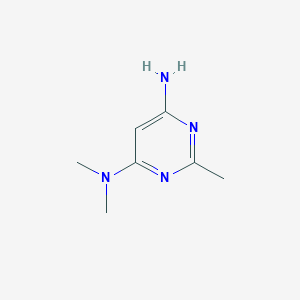
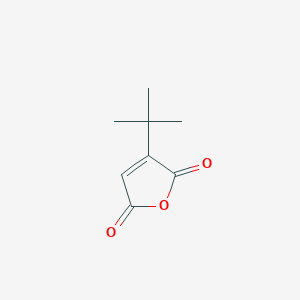
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)
